molecular formula C21H22ClN3O2 B7693920 4-tert-butyl-N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide

4-tert-butyl-N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide

Cat. No.: B7693920
M. Wt: 383.9 g/mol
InChI Key: LEJYRXJBOIZUPX-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a chlorophenyl group, often using a chlorinating agent.

    Attachment of the tert-butyl group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.

    Formation of the benzamide: The final step involves the reaction of the intermediate with a benzoyl chloride derivative to form the benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-tert-butyl-N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-tert-butyl-N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide can be compared with other similar compounds, such as:

    4-tert-butyl-N-[1-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide: This compound has a fluorophenyl group instead of a chlorophenyl group, which may affect its chemical reactivity and biological activity.

    4-tert-butyl-N-[1-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide:

    4-tert-butyl-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide: The methylphenyl group may alter the compound’s solubility and stability.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

4-tert-butyl-N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-13(20-24-18(25-27-20)16-7-5-6-8-17(16)22)23-19(26)14-9-11-15(12-10-14)21(2,3)4/h5-13H,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJYRXJBOIZUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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